molecular formula C23H28ClN3O3 B244735 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

Numéro de catalogue B244735
Poids moléculaire: 429.9 g/mol
Clé InChI: CDHVMGSITAVNJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide, also known as BCTC, is a chemical compound that has been extensively researched for its potential use as a therapeutic agent. BCTC is a TRPV1 antagonist, which means that it blocks the activity of the TRPV1 receptor, a protein that is involved in pain perception. In

Mécanisme D'action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide blocks the activity of the TRPV1 receptor by binding to a specific site on the receptor. This prevents the receptor from being activated by various stimuli, such as heat, capsaicin, and acid. By blocking the activity of the TRPV1 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide reduces the perception of pain.
Biochemical and physiological effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been shown to reduce pain in various animal models. It has also been shown to reduce inflammation and seizures in animal models. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been found to have a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been extensively studied in animal models, which has provided valuable information about its potential use as a therapeutic agent. However, there are limitations to the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in lab experiments. For example, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has a relatively short half-life in the body, which may limit its effectiveness in long-term studies. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in lab experiments may not accurately reflect its potential effectiveness in humans.

Orientations Futures

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in the treatment of other conditions, such as inflammation and cancer. Additionally, the development of new formulations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide may improve its effectiveness as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(4-aminophenyl)piperazine in the presence of triethylamine to form the intermediate product. Finally, the intermediate product is reacted with butyryl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide.

Applications De Recherche Scientifique

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. It has been shown to block the activity of the TRPV1 receptor, which is involved in pain perception. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has also been studied for its potential use in the treatment of other conditions, such as inflammation, epilepsy, and cancer.

Propriétés

Formule moléculaire

C23H28ClN3O3

Poids moléculaire

429.9 g/mol

Nom IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-3-5-22(28)27-14-12-26(13-15-27)19-9-7-18(8-10-19)25-23(29)17-6-11-21(30-4-2)20(24)16-17/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,29)

Clé InChI

CDHVMGSITAVNJM-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Cl

SMILES canonique

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.